molecular formula C9H4ClF2N B1597458 4-Chloro-6,8-difluoroquinoline CAS No. 239463-89-9

4-Chloro-6,8-difluoroquinoline

Cat. No.: B1597458
CAS No.: 239463-89-9
M. Wt: 199.58 g/mol
InChI Key: NBYDBLFWTPXYFH-UHFFFAOYSA-N
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Description

4-Chloro-6,8-difluoroquinoline is a chemical compound with the empirical formula C9H4ClF2N . It has a molecular weight of 199.58 .


Synthesis Analysis

The synthesis of this compound involves sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of the resulting amine with different aryl isocyanates .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Fc1cc(F)c2nccc(Cl)c2c1 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, quinolines in general are known to undergo a variety of reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Physical and Chemical Properties Analysis

This compound is a solid . Its exact physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Interaction with Ammonia

    Research on 4-Chloro-6,8-difluoroquinoline has explored its interactions with ammonia, leading to the synthesis of halogen-containing aminoquinolines. For instance, the replacement of liquid ammonia with aqueous ammonia in these reactions can result in different aminoquinoline products, demonstrating the compound's potential in chemical synthesis (Skolyapova et al., 2017).

  • Crystal Structure Analysis

    Another study synthesized a novel 4-chloro-quinoline compound (4CMOQ), using methods like FT-IR, FT-Raman, NMR, and XRD. The molecular geometry was optimized using DFT calculations, highlighting the compound's utility in molecular structure investigations and antimicrobial studies (Murugavel et al., 2017).

Pharmaceutical Research

  • Antimicrobial Activity: The study of 4-chloro-quinoline derivatives has shown potential antimicrobial activities. For example, isomer quinoline derivatives like 4C6MQ and 4C8MQ have been synthesized and analyzed for their antibacterial and antifungal activities. These compounds were evaluated using various spectroscopic and computational methods (Murugavel et al., 2018).

Chemical Properties and Applications

  • Molecular Inclusion and Packing Properties

    Chloro-substituted quinolines like this compound have been studied for their inclusion properties and how they interact with various guest molecules. This research provides insights into the compound's utility in crystal engineering (Ashmore et al., 2007).

  • Chemosensor Development

    A study characterized a compound (5-Chloro-8-methoxyquinoline appended diaza-18-crown-6) for its selective response to metal ions like Cd2+, highlighting the potential use of chloroquinoline derivatives in developing chemosensors (Prodi et al., 2001).

  • Electronic Applications

    Research into chloro and fluoro-substituted 8-hydroxyquinolinates, including chloroquinoline derivatives, has shown their potential in OLED (organic light-emitting diode) performances, providing valuable insights for electronic applications (Huo et al., 2015).

Safety and Hazards

While specific safety and hazard information for 4-Chloro-6,8-difluoroquinoline is not provided in the search results, it is generally recommended to avoid breathing dust and contact with skin and eyes when handling similar compounds .

Biochemical Analysis

Biochemical Properties

4-Chloro-6,8-difluoroquinoline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound binds to the active site of these enzymes, inhibiting their function and thereby affecting the replication process . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, altering their activity and downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound affects cellular metabolism by disrupting mitochondrial function, leading to decreased ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the DNA gyrase enzyme, preventing the supercoiling of DNA necessary for replication . This binding interaction inhibits the enzyme’s activity, leading to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound can inhibit the activity of other enzymes involved in DNA repair, further enhancing its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive resistance in some cell lines, necessitating higher doses for the same therapeutic effect .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause significant adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also lead to the formation of reactive intermediates, contributing to its cytotoxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the nucleus, where it interacts with DNA and nuclear enzymes . Additionally, the compound can be found in the mitochondria, where it disrupts mitochondrial function and induces oxidative stress . Targeting signals and post-translational modifications may direct this compound to specific compartments, enhancing its efficacy .

Properties

IUPAC Name

4-chloro-6,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYDBLFWTPXYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371406
Record name 4-chloro-6,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239463-89-9
Record name 4-chloro-6,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 239463-89-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

(4-Hydroxy-6,8-difluoro-quinoline, 29.1 g, 0.160 mol) was dissolved in POCl3(183 mL) and heated at reflux for 12 h. On complete consumption of starting material (tic) the contents were brought to RT and excess POCl3 was removed under reduced pressure. Crude mass was azeotroped with toluene and product was diluted with ethyl acetate, organics were washed with sodium bicarbonate and solvent removed under reduced pressure. Crude product was purified by column chromatography at 100-200 mesh size silica in 0-2% EtOAc-hexane. Mass: 199.99 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
183 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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